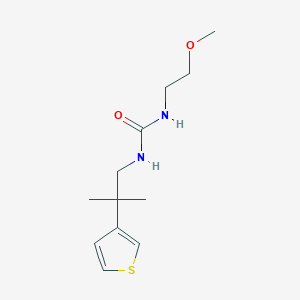
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MTDP and is a urea derivative. MTDP has shown potential in various scientific applications, including as an anti-inflammatory agent and as a potential treatment for cancer. The purpose of
作用机制
The mechanism of action of MTDP is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. MTDP may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MTDP has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using MTDP in lab experiments is its potential as an anti-inflammatory agent and as a treatment for cancer. However, there are also limitations to using MTDP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on MTDP. One possible direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. This could involve studying its mechanism of action in more detail and testing its effectiveness in animal models.
Another possible direction is to explore the potential of MTDP in other scientific applications. For example, it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Overall, MTDP is a promising chemical compound with potential in various scientific applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different experimental settings.
合成方法
MTDP can be synthesized using a multistep process. The first step involves the reaction of 2-methyl-2-(thiophen-3-yl)propan-1-ol with methyl chloroformate to produce 2-methyl-2-(thiophen-3-yl)propyl chloroformate. This intermediate is then reacted with 1-(2-methoxyethyl)piperazine to produce the final product, MTDP.
科学研究应用
MTDP has shown potential in various scientific applications. One of the most promising applications is as an anti-inflammatory agent. Studies have shown that MTDP can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
MTDP has also shown potential as a treatment for cancer. Studies have shown that MTDP can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,10-4-7-17-8-10)9-14-11(15)13-5-6-16-3/h4,7-8H,5-6,9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMIKAVSNWAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCCOC)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

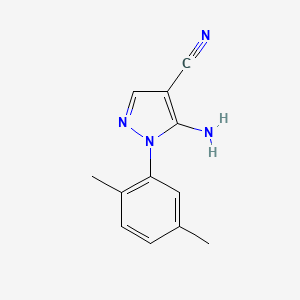
![N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2661197.png)
![methyl 2,3-dimethoxy-8-oxo-5,8-dihydro-6H-isoquino[1,2-b]quinazoline-11-carboxylate](/img/structure/B2661198.png)
![2-[(Piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2661200.png)
![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)
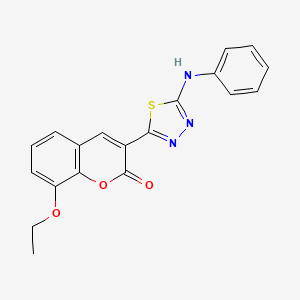

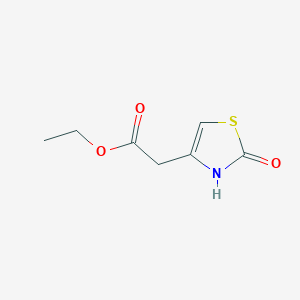
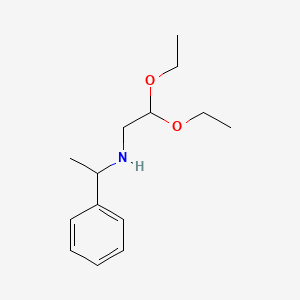
![2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid](/img/structure/B2661209.png)
![N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2661213.png)
![N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661214.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2661217.png)